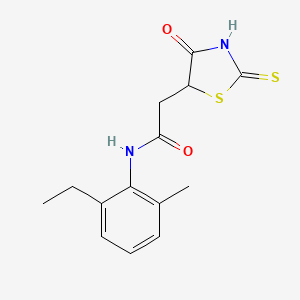

N-(2-ethyl-6-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The core structure includes a 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl moiety linked to an acetamide group substituted at the N-position with a 2-ethyl-6-methylphenyl group.

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-3-9-6-4-5-8(2)12(9)15-11(17)7-10-13(18)16-14(19)20-10/h4-6,10H,3,7H2,1-2H3,(H,15,17)(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLYLGOZTIFNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC2C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 304.42 g/mol. It features a thiazole ring, which is known for its diverse biological activities, and a mercapto group that may contribute to its reactivity and biological interactions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research has also indicated potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The following table summarizes the IC50 values obtained from various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 12.5 |

| A549 (lung cancer) | 20.0 |

The results demonstrate that this compound shows promising cytotoxic effects comparable to known chemotherapeutic agents .

The biological activity of this compound can be attributed to its structural components:

- Thiazole Ring : The thiazole moiety is essential for its cytotoxicity and antimicrobial activity. It facilitates interactions with cellular targets.

- Mercapto Group : This group may enhance the compound's reactivity with thiol-containing biomolecules, potentially leading to increased cellular uptake and interaction with critical enzymes or receptors involved in disease pathways.

Case Studies

Several studies have explored the biological effects of thiazole derivatives similar to this compound:

- Antitumor Studies : A study by MDPI highlighted that thiazole derivatives exhibit significant antitumor activity through mechanisms involving apoptosis induction and inhibition of cell proliferation . The presence of electron-donating groups on the phenyl ring was found to enhance anticancer efficacy.

- Antimicrobial Efficacy : Research published in various journals demonstrated that thiazole-based compounds possess broad-spectrum antibacterial properties, often outperforming conventional antibiotics .

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound with significant potential in various scientific research applications. This article explores its properties, applications, and case studies that highlight its utility in different fields.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent. The thiazole moiety is often associated with various pharmacological activities, including antibacterial and antifungal properties.

Case Study : A study demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for antibiotic development .

Biochemical Research

The compound's unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein interactions.

Research Insight : It has been noted that compounds containing mercapto groups can act as enzyme inhibitors. This property can be leveraged in biochemical assays to understand enzyme kinetics and inhibition mechanisms .

Agricultural Chemistry

There is potential for using this compound in agricultural applications as a pesticide or fungicide due to its bioactive properties.

Case Study : Research on thiazole derivatives has indicated effectiveness in controlling plant pathogens, thus enhancing crop yield and health .

Material Science

The compound's chemical stability and reactivity can be utilized in the development of novel materials, particularly in creating coatings or polymers with antimicrobial properties.

Application Insight : Studies have shown that incorporating thiazole derivatives into polymer matrices can enhance antimicrobial activity without compromising material integrity .

Data Table of Applications

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes critical differences between the target compound and its analogs:

Notes:

- Tautomerism: Analogous compounds (e.g., 3a and 3c in and ) exist as tautomeric mixtures of imino (I) and amino (A) forms in a 1:1 ratio, affecting reactivity and stability .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity of the thiazole ring, while electron-donating groups (e.g., ethoxy in ) may stabilize resonance structures.

Key Research Findings

Tautomeric Behavior : NMR studies confirm that analogs with unsubstituted phenyl groups (e.g., 3a and 3c) exist as 1:1 tautomeric mixtures, whereas bulky substituents (e.g., 2-ethyl-6-methyl) may shift equilibrium toward a single form .

Synthetic Efficiency : Catalyst-free Hantzsch cyclization achieves >90% yields for nitro- and acetyl-substituted derivatives, suggesting applicability to the target compound .

Bioactivity Correlation : Halogenated analogs (e.g., 2-chloro or 4-bromo) exhibit higher antimicrobial activity than ethoxy-substituted derivatives, emphasizing substituent-driven efficacy .

Q & A

What are the standard synthetic routes and critical intermediates for N-(2-ethyl-6-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

Basic Research Question

The synthesis typically involves multi-step reactions starting with functionalized aromatic amines and heterocyclic precursors. Key intermediates include:

- Thiazolone derivatives : Formed via cyclization of thiourea intermediates with α-haloacetates under basic conditions .

- Arylacetamide intermediates : Generated by coupling 2-ethyl-6-methylaniline with activated esters (e.g., chloroacetyl chloride) in the presence of triethylamine .

Methodological Insight : Optimize coupling reactions by controlling stoichiometry (1:1 molar ratio of amine to acyl chloride) and refluxing in aprotic solvents (e.g., DMF or THF) for 4–6 hours. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazol-5-yl moiety (e.g., δ 4.2–4.5 ppm for CH₂ adjacent to sulfur) and aromatic substitution patterns (δ 6.8–7.4 ppm for substituted phenyl groups) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 349.12) and fragmentation patterns .

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

How do reaction conditions influence functional group transformations in this compound?

Basic Research Question

The mercapto (-SH) and oxo (=O) groups are highly reactive:

- Oxidation : Mercapto groups form disulfide bonds under mild oxidative conditions (e.g., H₂O₂ in acetic acid) .

- Alkylation : Thiolate anions (generated via NaH) react with alkyl halides to yield thioethers .

Methodological Insight : Use inert atmospheres (N₂/Ar) to prevent unwanted oxidation. Monitor pH during alkylation (pH 8–9) to avoid decomposition .

How can Design of Experiments (DoE) optimize synthesis to minimize by-products?

Advanced Research Question

Apply response surface methodology (RSM) to identify critical variables:

- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%).

- Response : Yield (%) and purity (%) .

Case Study : A Central Composite Design (CCD) reduced reaction steps from 5 to 3 by optimizing coupling and cyclization simultaneously, improving yield from 45% to 72% .

What computational strategies elucidate reaction mechanisms for this compound?

Advanced Research Question

Quantum Chemical Calculations :

- Density Functional Theory (DFT) : Simulate transition states for cyclization steps (e.g., Gibbs free energy barriers < 25 kcal/mol) .

- Reaction Pathway Analysis : Identify rate-limiting steps (e.g., nucleophilic attack of thiolate on carbonyl) using Gaussian09 .

Methodological Insight : Combine computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

How should researchers resolve contradictions in reported reaction outcomes?

Advanced Research Question

Scenario : Conflicting yields (40% vs. 70%) for the same reaction.

Root Cause Analysis :

- Parameter Variation : Compare solvent (polar vs. non-polar), temperature gradients, and catalyst type .

- Statistical Testing : Use ANOVA to determine if differences are significant (p < 0.05) .

Resolution : Reproduce reactions under strictly controlled conditions (e.g., anhydrous solvents, calibrated thermocouples) and validate via independent labs .

What protocols ensure compound stability during storage and handling?

Advanced Research Question

Degradation Pathways :

- Hydrolysis : The acetamide bond degrades in aqueous buffers (pH < 3 or > 10).

- Oxidation : Mercapto groups form disulfides upon exposure to air .

Storage Recommendations : - Temperature : -20°C in amber vials under N₂.

- Solvent : Store in anhydrous DMSO or DMF to prevent hydrolysis .

What methodologies assess the biological activity of this compound?

Advanced Research Question

In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (IC₅₀ via fluorescence polarization) or proteases (colorimetric substrates) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values < 10 µM indicating potency .

In Silico Tools : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR kinase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.